Verproside is a natural product found in Veronica kellereri, Paederota lutea, and other organisms with data available.
See also: Veronica rotunda subsp. subintegra flowering top (part of).
Verproside
CAS No.: 50932-20-2
Cat. No.: VC21347127
Molecular Formula: C22H26O13
Molecular Weight: 498.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50932-20-2 |
|---|---|
| Molecular Formula | C22H26O13 |
| Molecular Weight | 498.4 g/mol |
| IUPAC Name | [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate |
| Standard InChI | InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1 |
| Standard InChI Key | DBUOUVZMYWYRRI-YWEKDMGLSA-N |
| Isomeric SMILES | C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
| SMILES | C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O |
| Canonical SMILES | C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Introduction
Pharmacological Profile of Verproside
Mechanism of Action
Verproside exerts its anti-inflammatory effects through targeted inhibition of Protein Kinase C delta (PKCδ), a critical enzyme in pro-inflammatory signaling cascades. By suppressing PKCδ phosphorylation, verproside disrupts two major pathways:
-
TNF/NF-κB Pathway: Reduces tumor necrosis factor (TNF)-induced activation of nuclear factor-kappa B (NF-κB), thereby inhibiting mucin overproduction (e.g., MUC5AC expression) .
-
PMA/PKCδ/EGR-1 Pathway: Blocks phorbol ester (PMA)-mediated PKCδ activation, which otherwise upregulates early growth response-1 (EGR-1) and drives cytokine secretion (e.g., IL-6 and IL-8) .
Table 1: Key Pathways and Effects of Verproside
| Pathway | Target Molecule | Inhibited Output | Reference |
|---|---|---|---|
| TNF/NF-κB | NF-κB | MUC5AC expression | |
| PMA/PKCδ/EGR-1 | PKCδ | IL-6 and IL-8 secretion |
Pharmacokinetic Properties
Verproside exhibits rapid clearance and a short half-life, limiting its systemic availability. Key parameters include:
| Parameter | Value (Rats) |
|---|---|
| Half-life | 12.2–16.6 min |
| Systemic clearance | 56.7–86.2 mL/min/kg |
| Renal clearance | 2.7–4.1 mL/min/kg |
These properties suggest the need for formulation strategies (e.g., sustained-release delivery) to enhance therapeutic efficacy .
Metabolic Pathways of Verproside
In Vitro and In Vivo Metabolism
Verproside undergoes extensive metabolism in human hepatocytes and rats, yielding 21 metabolites through phase I and II reactions. Primary metabolic pathways include:
-
Glucuronidation: Forms verproside glucuronides (M1, M2) and derivatives (e.g., picroside II glucuronide, M7) .
-
Sulfation: Produces verproside sulfate (M3) and related metabolites (e.g., isovanilloylcatalpol sulfate, M10) .
-
O-Methylation: Converts verproside to picroside II (M4) and isovanilloylcatalpol (M5) .
Table 2: Major Metabolites of Verproside in Rats
| Metabolite ID | Type | Formula | Detection (Bile/Urine) |
|---|---|---|---|
| M1, M2 | Glucuronides | C₂₈H₃₄O₁₉ | Bile (major) |
| M3 | Sulfate | C₂₂H₂₆SO₁₆ | Urine (trace) |
| M4 | O-Methylated | C₂₃H₂₈O₁₃ | Bile |
| M7 | Picroside II glucuronide | C₂₉H₃₆O₁₉ | Urine |
Key Metabolic Insights
-
Glucuronidation Dominance: M2 (verproside glucuronide) is the most abundant metabolite in bile, indicating hepatic conjugation as a primary route of clearance .
-
Species-Specific Differences: Human hepatocytes produce distinct metabolites (e.g., 3,4-dihydroxybenzoic acid derivatives) compared to rats, highlighting the need for cross-species validation .
Therapeutic Applications of Verproside
Chronic Obstructive Pulmonary Disease (COPD)
Verproside is the most bioactive component of YPL-001, a natural drug in Phase 2a trials for COPD. Its efficacy is attributed to:
-
Inhibition of Mucin Overproduction: Reduces MUC5AC expression by 60–80% in NCI-H292 human lung epithelial cells .
-
Suppression of Cytokine Release: Decreases IL-6 and IL-8 secretion in response to TNF or PMA stimulation .
-
In Vivo Lung Protection: In COPD-mouse models, verproside reduces inflammatory cell infiltration and mucus plugging in airways .
Table 3: Anti-Inflammatory Effects of Verproside in COPD Models
| Model/Parameter | Effect of Verproside | Reference |
|---|---|---|
| TNF-induced MUC5AC | 70–80% reduction | |
| BALF TNF levels | 50% decrease | |
| Lung Inflammatory Cells | 40–60% reduction |
Research Findings and Experimental Evidence
Comparative Analysis of Iridoids in YPL-001
Verproside outperforms other iridoids (e.g., picroside II, isovanilloylcatalpol) in suppressing inflammation. Key findings include:
-
TNF/NF-κB Inhibition: Verproside reduces MUC5AC expression more effectively than iridoids 1, 4, or 5 .
-
PKCδ Specificity: Unlike other iridoids, verproside selectively inhibits PKCδ without affecting other PKC isoforms .
Table 4: Comparative Efficacy of Iridoids in YPL-001
| Iridoid ID | TNF/NF-κB Inhibition | PMA/PKCδ/EGR-1 Inhibition |
|---|---|---|
| 1 | Moderate | Weak |
| 2 (Verproside) | Strong | Strong |
| 4 | Moderate | Moderate |
| 5 | Weak | Strong |
Molecular Mechanism Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume